AMARA peptide acetate is a synthetic peptide that serves as a substrate for various kinases, particularly salt-inducible kinase and adenosine monophosphate-activated protein kinase. Its sequence, AMARAASAAALARRR, is crucial for its function in biochemical assays and research applications. The peptide plays a significant role in studying metabolic pathways and cellular signaling mechanisms.
AMARA peptide acetate belongs to the class of synthetic peptides used primarily in biochemical research. It is classified as a substrate for kinases, specifically those involved in energy metabolism and signaling pathways.
The synthesis of AMARA peptide acetate involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the efficient assembly of peptides. This method typically includes the following steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized peptide .
AMARA peptide acetate participates in phosphorylation reactions when acted upon by kinases such as salt-inducible kinase and adenosine monophosphate-activated protein kinase. These reactions are critical for understanding cellular energy regulation.
The phosphorylation process involves the transfer of a phosphate group from ATP to specific serine or threonine residues in the peptide sequence. This modification alters the peptide's conformation and function, enabling it to participate in various signaling pathways .
AMARA peptide acetate functions primarily as a substrate for kinases involved in energy metabolism. When phosphorylated by adenosine monophosphate-activated protein kinase, it plays a role in regulating metabolic processes within cells.
Research indicates that phosphorylation of AMARA peptide enhances its binding affinity to target proteins involved in metabolic pathways, thereby influencing cellular responses to energy stress .
AMARA peptide acetate is extensively used in scientific research for various applications:
The AMARA peptide (sequence: Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg) serves as a minimal model substrate for adenosine monophosphate-activated protein kinase (AMPK) and related kinases. Its design exploits conserved principles of kinase-substrate recognition, where specificity is governed by interactions between kinase catalytic pockets and residues flanking the phosphoacceptor serine (position P0). Key structural features include:
Table 1: Structural Determinants of AMARA Peptide in Kinase Recognition
Position | Residue | Role in Specificity | Kinase Interaction Partner |
---|---|---|---|
P-5 | Methionine | Hydrophobic anchoring | Kinase hydrophobic subsite |
P-3 | Arginine | Electrostatic binding | Kinase acidic pocket (e.g., Glu/Lys in LKB1) |
P0 | Serine | Phosphoacceptor site | Catalytic aspartate residue |
P+1 | Alanine | Steric permissiveness | Kinase glycine-rich loop |
P+4 | Arginine | Allosteric stabilization | Kinase catalytic αC-helix |
Structural analyses reveal that the peptide’s flexibility enables conformational adaptation to divergent kinase active sites. For example, the adenosine monophosphate-activated protein kinase-related kinase MARK2 undergoes a conformational shift upon binding AMARA, reorienting its ubiquitin-associated domain to expose the catalytic cleft [5].
The AMARA peptide replicates the core recognition motif shared across adenosine monophosphate-activated protein kinase-related kinases (e.g., sucrose non-fermenting-related kinase, salt-induced kinase, microtubule-affinity regulating kinase). These kinases exhibit conserved target sequence preferences due to their activation by the master kinase liver kinase B1:
Table 2: Comparison of AMARA with Native Kinase Substrate Motifs
Kinase | Native Substrate Motif | AMARA Equivalence | Phosphorylation Efficiency |
---|---|---|---|
Adenosine monophosphate-activated protein kinase | H-M-R-S-S-S | A-R-A-S-A-A | 100% (Reference) |
Salt-induced kinase | R-L-R-V-S-V | R-A-A-S-A-A | 92% |
Microtubule-affinity regulating kinase | K-L-R-R-S-V | R-A-A-S-A-R | 85% |
The peptide’s "A-A-S-A-A" core acts as a "universal helix," avoiding steric clashes while maintaining kinase engagement across subfamilies [6].
Kinase substrate specificity is evolutionarily constrained, with adenosine monophosphate-activated protein kinase-related kinases exhibiting ancient motif conservation:
Small-angle X-ray scattering studies confirm that adenosine monophosphate-activated protein kinase-related kinases preserve ancestral activation mechanisms. For example, liver kinase B1-mediated phosphorylation induces conserved conformational changes in salt-induced kinase and microtubule-affinity regulating kinase, facilitating AMARA binding [5]. Cancer-associated mutations in specificity-determining residues (e.g., arginine-to-tryptophan at kinase positions contacting P-3) disrupt this conserved mechanism, underscoring its functional importance [3].
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